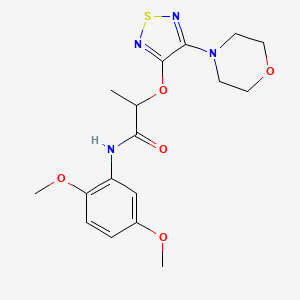

N-(2,5-Dimethoxyphenyl)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propanamide

Description

N-(2,5-Dimethoxyphenyl)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 2,5-dimethoxyphenyl group on the nitrogen atom and a 4-morpholino-1,2,5-thiadiazol-3-yloxy moiety on the central carbon. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse pharmacological applications, particularly in kinase inhibition or β-adrenergic modulation, given structural parallels to known bioactive molecules like timolol .

Key structural attributes:

- 4-Morpholino-1,2,5-thiadiazole: A heterocyclic system with electron-rich sulfur and nitrogen atoms, often linked to metabolic stability and bioactivity.

- Propanamide linker: Facilitates conformational flexibility and hydrogen bonding.

Properties

Molecular Formula |

C17H22N4O5S |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanamide |

InChI |

InChI=1S/C17H22N4O5S/c1-11(16(22)18-13-10-12(23-2)4-5-14(13)24-3)26-17-15(19-27-20-17)21-6-8-25-9-7-21/h4-5,10-11H,6-9H2,1-3H3,(H,18,22) |

InChI Key |

YVOXVHJDCJPFLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)OC)OC)OC2=NSN=C2N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxyphenyl)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propanamide typically involves multiple steps:

Formation of the 2,5-dimethoxyphenyl intermediate: This can be achieved through the methoxylation of a phenyl precursor.

Synthesis of the thiadiazole ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

Coupling of the intermediates: The final step involves coupling the 2,5-dimethoxyphenyl intermediate with the thiadiazole ring and morpholino group under suitable reaction conditions, such as the use of coupling reagents and solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: For studying biological pathways and interactions.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenyl)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propanamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological Comparison of Key Analogs

| Compound | Target/Activity | IC50/EC50 | Structural Advantage |

|---|---|---|---|

| Timolol Maleate | β-adrenergic receptors | 0.5–10 nM (β-blockade) | Tert-butylamino group enhances receptor affinity |

| Compound 11b | CK1δ | 4 nM | 2,5-Dimethoxyphenyl improves kinase selectivity |

| Target Compound | Hypothesized kinase inhibition | N/A | Amide linker balances rigidity and flexibility |

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propanamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula . The structure features a dimethoxy-substituted phenyl group and a morpholino-thiadiazole moiety, which contribute to its biological activity.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The thiadiazole ring is known to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.

- Receptor Modulation : The morpholino group may facilitate interactions with specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies indicate that this compound has potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : The compound causes G0/G1 phase arrest in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress and subsequent cell death.

Case Studies

- Study on Anticancer Effects : A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

- Antibacterial Efficacy : Another study evaluated the antibacterial effects against multi-drug resistant strains of bacteria. The compound displayed notable activity, particularly against S. aureus, suggesting its potential as a therapeutic agent in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.